molecular formula C17H23ClN2O2 B12264767 4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B12264767
M. Wt: 322.8 g/mol
InChI Key: PBIMCSUCZNLMJD-UHFFFAOYSA-N
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Description

4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps. One common route starts with the preparation of 4-[(2-chlorophenyl)methyl]piperidine, which can be synthesized through the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions . The resulting intermediate is then reacted with morpholine-3-carbonyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a morpholine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23ClN2O2/c18-16-6-2-1-4-14(16)12-19-7-3-5-15(13-19)17(21)20-8-10-22-11-9-20/h1-2,4,6,15H,3,5,7-13H2

InChI Key

PBIMCSUCZNLMJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)N3CCOCC3

Origin of Product

United States

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